![molecular formula C13H14N4O2 B3008906 N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415524-15-9](/img/structure/B3008906.png)
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of pyrazine carboxamides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide. One potential area of research is the development of new analogs of this compound that exhibit improved solubility and pharmacological activity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the reaction of 2-methoxypyridine-3-carboxaldehyde with 6-methylpyrazine-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction results in the formation of this compound as a white solid.
properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-14-8-11(17-9)12(18)16-7-10-4-3-5-15-13(10)19-2/h3-6,8H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJYENSMJCFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
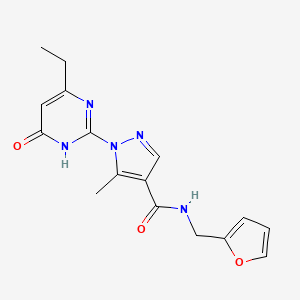
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)

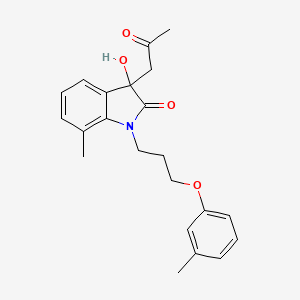
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)
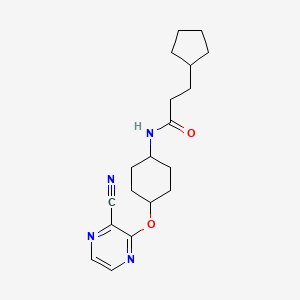
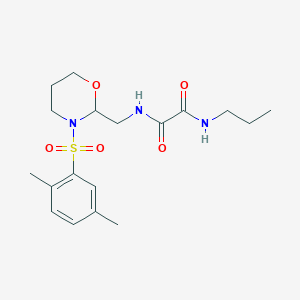
![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)
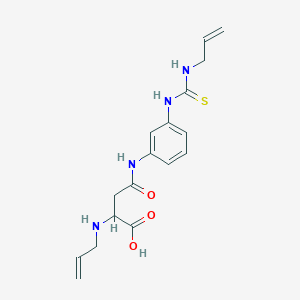
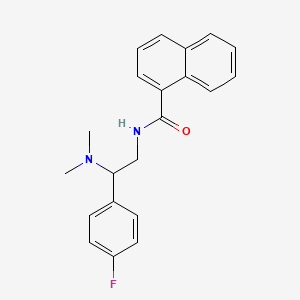
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)
